N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-2-24-16-7-9-17(10-8-16)25-12-11-19-18(21)13-14-3-5-15(6-4-14)20(22)23/h3-10H,2,11-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKDZMSYJMDTPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide typically involves the reaction of 4-ethoxyphenol with ethylene oxide to form 2-(4-ethoxyphenoxy)ethanol. This intermediate is then reacted with 4-nitrophenylacetyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium ethoxide or other strong nucleophiles.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of compounds similar to N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide exhibit notable antimicrobial activity. Studies have shown effectiveness against a range of pathogens, including Escherichia coli and Staphylococcus aureus. For instance, related compounds demonstrated minimum inhibitory concentrations (MICs) around 256 µg/mL, suggesting potential for development as antimicrobial agents.
Cytotoxicity Against Cancer Cells
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it may selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
Enzyme Inhibition
this compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to diseases such as neurodegenerative disorders. Similar compounds have shown the ability to inhibit acetylcholinesterase, which is vital in conditions like Alzheimer's disease .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various functional groups that enhance its biological activity. Understanding the SAR is essential for optimizing the compound's efficacy.
Table 1: Structure-Activity Relationship Overview
Computational Studies
Recent studies have employed computational methods such as molecular docking and dynamics simulations to predict the binding affinity and stability of this compound with various biological targets. For example, docking studies against the SARS-CoV-2 main protease (Mpro) indicated promising binding characteristics, suggesting potential antiviral applications .
Case Studies
Case Study 1: Antiviral Activity
A study investigated the potential of this compound as an inhibitor of SARS-CoV-2 Mpro. The results showed that the compound exhibited higher docking scores than several reference drugs, indicating its potential as a new therapeutic candidate against COVID-19 .
Case Study 2: Anticancer Research
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it selectively targeted cancer cells while exhibiting minimal toxicity towards normal cells, thus highlighting its therapeutic promise in oncology .
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethoxyphenoxy group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Features
The compound’s structure can be compared to several acetamide derivatives with variations in substituents:
- Phenoxy Group Modifications: Sensor L1 (2-(3-(Hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide): Features a hexyloxy group and a methyl substituent on the phenoxy ring, enhancing lipophilicity and steric bulk compared to the ethoxy group in the target compound . N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide: Substitutes ethoxy with methoxy and adds a formyl group, altering electronic properties and reactivity .
- Phenyl Group Variations: 2-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide: Replaces the 4-nitrophenyl group with a fluorophenyl moiety, reducing electron-withdrawing effects and molecular weight . N-(4-Nitrophenethyl)acetamide: Simplifies the structure with a direct nitrophenethyl chain, lacking the ethoxyphenoxy extension .
Physicochemical Properties
Key properties of structurally related compounds are summarized below:
Notes:
Biological Activity
N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide, also known by its CAS number 1105230-77-0, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an ethoxyphenoxy group and a nitrophenyl group. Its molecular formula is , with a molecular weight of approximately 302.33 g/mol. The unique combination of functional groups contributes to its biological activity, making it a subject of various studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems:
- Enzyme Interaction : The nitrophenyl group is thought to interact with enzymes or receptors, potentially leading to inhibition or activation of metabolic pathways.
- Binding Affinity : The ethoxyphenoxy group enhances the compound's binding affinity for its targets, which may increase its efficacy in biological applications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains, including pathogenic bacteria such as Klebsiella pneumoniae. The compound's structure may allow it to disrupt bacterial cell wall synthesis, leading to cell lysis .
- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties have shown promise, indicating that the compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
- Anticancer Activity : Some studies have explored the potential of this compound as an anticancer agent, with findings suggesting it may induce apoptosis in cancer cells through specific signaling pathways.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar acetamides, providing insights into the potential effects of this compound:
- Antibacterial Study : A comparative study on acetamide derivatives demonstrated that compounds with nitrophenyl groups exhibited enhanced antibacterial activity. The presence of electron-withdrawing groups like nitro was crucial for improving efficacy against resistant strains .
- Cytotoxicity Assessment : Research assessing cytotoxicity revealed that this compound showed low toxicity in non-cancerous cell lines while maintaining significant activity against cancer cells. This selectivity is vital for therapeutic applications .
- Pharmacokinetic Profile : Studies have indicated favorable pharmacokinetic properties for this compound, suggesting good absorption and bioavailability when administered orally. This profile supports further investigation into its therapeutic potential .
Comparative Analysis with Similar Compounds
To understand the unique aspects of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-ethoxy-2-nitrophenyl)acetamide | Structure | Antimicrobial |
| 2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide | - | Anti-inflammatory |
| 2-(4-chlorophenoxy)-N-(3-nitrophenyl)acetamide | - | Anticancer |
The unique combination of ethoxy and nitro groups in this compound differentiates it from other derivatives, potentially enhancing its bioactivity and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
